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M protein, coronavirus - 108502-71-2

M protein, coronavirus

Catalog Number: EVT-1508839
CAS Number: 108502-71-2
Molecular Formula: C46H76O17
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

M proteins are classified as integral membrane proteins due to their transmembrane structure. They are characterized by their ability to span the lipid bilayer multiple times, typically adopting a three-helix bundle conformation. The M protein is essential for maintaining the structural integrity of the viral envelope and is involved in various interactions that dictate the virus's life cycle.

Synthesis Analysis

Methods and Technical Details

The synthesis of M proteins can be achieved through various methods, including recombinant DNA technology. For instance, the M protein from bat betacoronavirus has been successfully expressed in Escherichia coli systems after screening multiple strains for optimal expression. Techniques such as lipidic cubic phase crystallization have been employed to obtain high-resolution structures of M proteins, allowing researchers to study their conformations and interactions at an atomic level.

Molecular Structure Analysis

Structure and Data

The M protein exhibits a complex structure comprised of three main segments: an N-terminal ectodomain, a transmembrane domain with three helices, and a C-terminal endodomain. Recent studies utilizing cryo-electron microscopy have revealed that the M protein can form dimers and higher-order oligomers, which are essential for its function in virus assembly. The structure is characterized by a conserved hinge region that facilitates conformational changes necessary for its role in viral morphogenesis .

Chemical Reactions Analysis

Reactions and Technical Details

The M protein is involved in several biochemical interactions that are critical for coronavirus assembly. It interacts with the nucleocapsid protein and genomic RNA within infected cells, facilitating the packaging of viral RNA into new virions. This interaction occurs primarily in pre-Golgi compartments where viral assembly takes place . The binding dynamics between M protein and other structural components are crucial for understanding how coronaviruses utilize host cellular machinery for replication.

Mechanism of Action

Process and Data

The mechanism by which M protein facilitates virus assembly involves several steps:

  1. Localization: The M protein localizes to specific regions within the cell where viral components are assembled.
  2. Interaction: It interacts with other structural proteins (such as nucleocapsid and spike proteins) through its cytoplasmic domains.
  3. Scaffolding: The M protein acts as a scaffold that organizes these interactions, promoting the curvature of cellular membranes necessary for virion budding.
  4. Assembly: Ultimately, these interactions lead to the encapsulation of viral RNA and proteins into new virions ready for release from the host cell .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

The M protein is characterized by its hydrophobic nature due to its membrane-spanning regions, which allow it to integrate into lipid bilayers effectively. Its molecular weight typically ranges around 25-30 kDa depending on post-translational modifications such as glycosylation. The stability of the M protein is enhanced by its dimerization properties, which provide structural rigidity during viral assembly .

Applications

Scientific Uses

Research on the M protein has significant implications for virology and vaccine development. Understanding its structure and function can aid in designing antiviral therapies that target specific interactions critical for virus assembly. Additionally, the M protein serves as a potential target for vaccine candidates aimed at eliciting an immune response against coronaviruses . Its role in virus assembly makes it a focal point for studies aimed at disrupting coronavirus propagation.

Structural Characterization of Coronavirus M Protein

Primary Structure and Transmembrane Domains

The M protein is a compact 25-30 kDa polypeptide characterized by a highly conserved topology across coronaviruses. Its primary structure comprises three distinct domains:

  • A short N-terminal ectodomain (3-5 residues) exposed to the virion exterior
  • Three transmembrane helices (TM1-TM3) that anchor the protein in the lipid bilayer
  • A large C-terminal endodomain (∼150 residues) projecting into the viral interior [1] [7]

Table 1: Conserved Features of Coronavirus M Protein Primary Structure

DomainResidue SpanKey FeaturesConservation
N-terminal1-5Extravirion exposure, glycosylation sitesLow (38% identity between SARS-CoV-2/MERS)
Transmembrane∼20-105TM1-TM3 bundle; TM1 domain-swappingHigh (>90% in betacoronaviruses)
Hinge region106-116Flexible linker with conserved E115/Y47/Y95Absolute in β-coronaviruses
C-terminal117-222β-sheet sandwich; oligomerization interfaceModerate (75% identity)

Transmembrane domains exhibit exceptional conservation, with SARS-CoV-2 M sharing 98.6% identity with bat SARS-like CoV and 90% with SARS-CoV-1. The TM helices form a tightly packed three-helix bundle with unusual domain-swapping: TM1 from one protomer integrates with TM2-TM3 of its dimeric partner, creating an interlocked architecture [2] [7]. The C-terminal domain contains multiple conserved motifs mediating protein-protein interactions, including a KR-rich motif (residues 130-135) critical for nucleocapsid binding and genomic RNA packaging.

Tertiary and Quaternary Organization: Dimerization and Oligomerization

M protein self-assembles into stable dimers that serve as the fundamental unit for higher-order oligomerization. Cryo-EM structures reveal two interdependent dimerization interfaces:

  • Transmembrane interface: Domain-swapped TM1 helices create a hydrophobic core stabilized by van der Waals contacts between residues like L51, V54, and L58 [2]
  • Endodomain interface: The C-terminal β-sandwich domains dimerize via complementary hydrophobic packing of residues V139, I140, V143, L145, V187, F193, and A195 [2]

These dimers further assemble into filamentous oligomers through lateral interactions between β-sandwich domains. Oligomerization states range from tetramers to hexadecamers, with assembly modulated by:

  • Lipid composition of the host membrane
  • pH-dependent conformational changes
  • Interactions with other viral proteins (N, E, S) [5]

Table 2: M Protein Oligomerization Interfaces and Functional Impact

InterfaceInteraction TypeKey ResiduesFunctional Consequence
TM domain-swapHydrophobicL51, V54, L58Dimer stability; membrane curvature initiation
β-sandwich dimerHydrophobicV139, F193, A195Core dimer stability; resistance to dissociation
Lateral oligomerPolar/electrostaticK136, H150, D155Higher-order assembly; scaffolding for virion formation
Hinge-G-domainHydrogen bondingE115-K50 salt bridgeConformational switching between states

Disruption of the W238 residue (located at the G-domain interface) through mutation abolishes oligomerization and impairs virion production, confirming the essential role of quaternary structure in viral assembly [5].

Conformational Dynamics: Long vs. Compact States

M protein exhibits conformational plasticity with two dominant states regulating distinct aspects of viral morphogenesis:

  • Long-form (Mlong): Extended conformation (86Å height) with TM domains positioned perpendicular to the membrane plane
  • Compact-form (Mshort): Condensed structure (72Å height) with tilted TM domains increasing membrane cross-sectional area [2] [4]

The transition between states is governed by a conserved hinge region (residues 106-116) that acts as a molecular pivot. Structural analyses reveal that:

  • E115 forms a salt bridge with K50 in Mlong, stabilizing the elongated conformation
  • In Mshort, E115 reorients to hydrogen-bond with Y47, pulling TM3 closer to the membrane [2]

Lipid interactions directly regulate these conformational shifts. Molecular dynamics simulations demonstrate that ceramide-1-phosphate (C1P) binds a conserved pocket bridging TM and cytoplasmic domains in Mshort, stabilizing this conformation with an energy gain of ∼15 kJ/mol [4]. This binding:

  • Reduces the free energy barrier for Mlong→Mshort transition
  • Anchors M protein to Golgi-derived membranes enriched in sphingolipids
  • Enhances interactions with the spike (S) and envelope (E) proteins by ∼40%

The functional specialization of conformations is evident:

  • Mlong: Associated with rigid membrane microdomains, high spike density, and narrow curvature (∼70 nm radius)
  • Mshort: Linked to flexible regions, low spike density, and broader curvature tolerance [1]

Cryo-EM and Tomographic Insights into M Protein Architecture

Advanced cryogenic electron microscopy techniques have resolved M protein organization at near-atomic resolution:

  • Single-particle cryo-EM: Achieved 2.7-2.8Å resolution of M dimers using Fab fragments as fiducial markers, revealing domain-swapped helices and hinge dynamics [2]
  • Cryo-electron tomography (cryo-ET): Visualized M protein networks in intact virions, showing hexagonal lattices with ∼15 nm unit cell spacing [1]
  • Subtomogram averaging: Resolved higher-order oligomers at 7.6Å resolution, demonstrating how filament curvature adapts to membrane diameters [5]

Table 3: Structural Insights from Cryo-EM Studies of M Protein

TechniqueResolutionKey Structural InsightsBiological Implications
Cryo-EM (detergent)2.7-2.8ÅDomain-swapped TM bundles; hinge residue interactionsMechanism for conformational switching
Cryo-EM (nanodiscs)7.6ÅLateral oligomer interfaces; membrane insertion depthScaffold assembly model
Cryo-tomography∼20ÅHexagonal lattice organization in virionsDeterminant of virion size/shape
Subtomogram averaging7.6ÅCurvature-dependent oligomer geometryMembrane remodeling mechanism

These techniques reveal that M protein oligomerizes into filamentous arrays that wrap around viral membranes with variable pitch angles (25-40°). Statistical analysis of virion architecture demonstrates that:

  • M protein density correlates inversely with particle diameter (R²=0.89)
  • Spike incorporation increases ∼3-fold when M adopts the long conformation
  • Genomic RNA binding reduces virion size variation by ∼60% [1]

Notably, M protein organization differs substantially in virus-like particles (VLPs) lacking N protein or genomic RNA, exhibiting greater size heterogeneity and irregular M lattice spacing, confirming the synergistic role of viral components in assembly regulation [1].

Comparative Structural Homology with Viral Ion Channels (e.g., ORF3a)

M protein shares unexpected evolutionary and structural relationships with coronavirus viroporins, particularly ORF3a:1. Fold conservation: Both M and ORF3a adopt mushroom-shaped dimers with:- Domain-swapped transmembrane helices- Cytoplasmic β-sandwich domains- Similar dimensions (∼70Å height) [6] [10]2. Oligomerization parallels: Both proteins assemble into tetrameric and hexameric arrays through conserved G-domain interfaces [6]3. Pore-like features: M protein contains a polar central cavity connecting cytosol and membrane through water-filled openings, reminiscent of ORF3a's ion-conduction path [2] [10]

Table 4: Structural and Functional Comparison of M Protein and ORF3a

FeatureM ProteinORF3aEvolutionary Significance
FoldMushroom-shaped dimerMushroom-shaped dimerCommon ancestry (diverged ∼10,000 years ago)
Transmembrane3-TM domain-swapped3-TM domain-swappedConservation of membrane remodeling mechanism
Central cavityPolar, water-filledHydrophilic cation porePotential ion conduction capability
OligomerizationHexameric filamentsTetrameric assembliesScaffold vs. pore specialization
Conformational statesLong/short formsOpen/closed statesRegulatory switching mechanism

Phylogenetic analysis indicates M and ORF3a share a common ancestral gene within Nidovirales, with duplication occurring before coronavirus radiation. While M retained core structural functions, ORF3a diversified under positive selection pressure (dN/dS = 1.8 vs. 0.3 for M), suggesting adaptation to host-specific interactions [6]. Functional divergence is evident:

  • M protein primarily organizes virion assembly through protein/lipid interactions
  • ORF3a functions as a calcium-permeable cation channel triggering inflammasome activation [10]

Despite functional divergence, the structural conservation suggests M protein may retain ion channel-like activity under specific conditions. Electrophysiological studies of M protein in planar lipid bilayers show weak cation conductance (∼5 pS) compared to ORF3a's robust activity (∼30 pS), supporting this hypothesis [6].

Implications for Antiviral Development

The structural characterization of M protein reveals several targetable vulnerabilities:

  • The hinge region pocket (particularly E115) could be blocked by small molecules to prevent conformational switching
  • Lipid-binding sites offer opportunities for lipid-mimetic compounds disrupting membrane localization
  • Oligomerization interfaces present surfaces for peptide inhibitors or allosteric modulators

Recent studies demonstrate that polycationic compounds (e.g., hexamethylene amiloride) inhibit ORF3a channel activity with IC50 ∼20μM [10] – a strategy potentially adaptable to M protein given its structural similarities. Furthermore, the essential conservation of M protein across coronaviruses suggests therapeutics targeting its structural features could have broad-spectrum activity against emerging zoonotic strains.

Continued advances in cryo-ET technologies and molecular dynamics simulations will further elucidate how M protein's dynamic architecture integrates viral components into infectious particles, guiding next-generation antiviral design.

Properties

CAS Number

108502-71-2

Product Name

M protein, coronavirus

Molecular Formula

C46H76O17

Synonyms

M protein, coronavirus

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